molecular formula C10H11ClN4O B2838492 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole CAS No. 552814-58-1

5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole

Cat. No.: B2838492
CAS No.: 552814-58-1
M. Wt: 238.68
InChI Key: ALDOOZVZBVSDKI-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole: is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole typically involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and formaldehyde. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

  • Substituted tetrazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with modified functional groups.

Scientific Research Applications

Chemistry: 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. Tetrazoles can mimic the properties of carboxylic acids, making them useful in the design of pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable and reactive intermediates.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(bromomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
  • 5-(iodomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
  • 5-(methyl)-1-(4-ethoxyphenyl)-1H-tetrazole

Comparison: Compared to its analogs, 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and stability. The chloromethyl group is more reactive than the bromomethyl and iodomethyl groups, making it suitable for a wider range of chemical transformations. Additionally, the ethoxyphenyl group enhances the compound’s solubility and bioavailability, making it a valuable intermediate in pharmaceutical and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-1-(4-ethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOOZVZBVSDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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